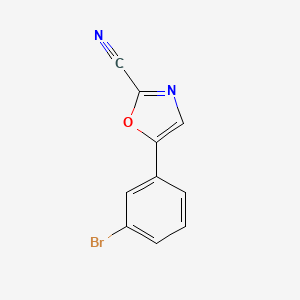

5-(3-Bromophenyl)oxazole-2-carbonitrile

Description

Properties

IUPAC Name |

5-(3-bromophenyl)-1,3-oxazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O/c11-8-3-1-2-7(4-8)9-6-13-10(5-12)14-9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWBBAPKWHBTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=C(O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-Bromophenyl)oxazole-2-carbonitrile is a compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, highlighting its potential applications in various fields, including antifungal, antibacterial, and anticancer activities.

Chemical Structure

The molecular formula for 5-(3-Bromophenyl)oxazole-2-carbonitrile is C10H6BrN3O. The structure features a bromophenyl group attached to an oxazole ring with a carbonitrile substituent, which is crucial for its biological activity.

Antifungal Activity

Recent studies have demonstrated that compounds like 5-(3-Bromophenyl)oxazole-2-carbonitrile exhibit significant antifungal properties. The antifungal activity was assessed against several fungal strains, including Candida and Aspergillus species.

Table 1: Antifungal Activity of 5-(3-Bromophenyl)oxazole-2-carbonitrile

| Fungal Strain | Inhibition (%) |

|---|---|

| Candida albicans | 75% |

| Candida tropicalis | 70% |

| Aspergillus niger | 65% |

The compound showed a promising inhibition rate, making it a candidate for further development as an antifungal agent .

Antibacterial Activity

The antibacterial efficacy of 5-(3-Bromophenyl)oxazole-2-carbonitrile has also been evaluated against various bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of 5-(3-Bromophenyl)oxazole-2-carbonitrile

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Bacillus subtilis | 15 |

These results indicate that the compound possesses significant antibacterial properties, comparable to standard antibiotics such as ampicillin .

Anticancer Activity

In vitro studies have shown that 5-(3-Bromophenyl)oxazole-2-carbonitrile exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Table 3: Cytotoxicity of 5-(3-Bromophenyl)oxazole-2-carbonitrile

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

| HeLa (Cervical Cancer) | 10 |

These findings suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .

The biological activities of 5-(3-Bromophenyl)oxazole-2-carbonitrile can be attributed to its ability to interact with specific biological targets. Molecular docking studies indicate that the compound forms hydrogen bonds with amino acid residues in target proteins, which may contribute to its antifungal and anticancer activities .

Case Studies

A recent study focused on the synthesis and evaluation of various oxazole derivatives, including 5-(3-Bromophenyl)oxazole-2-carbonitrile. The study highlighted the compound's effectiveness against multiple pathogens and its low toxicity profile in preliminary assays .

Scientific Research Applications

Medicinal Chemistry Applications

5-(3-Bromophenyl)oxazole-2-carbonitrile is primarily recognized for its potential therapeutic applications. Its derivatives have been investigated for various biological activities, including:

- Anticancer Activity : Research indicates that oxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 5-(3-Bromophenyl)oxazole-2-carbonitrile have shown efficacy against human colon and lung cancer cells, indicating their potential as anticancer agents .

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in preclinical models. For example, studies involving carrageenan-induced paw edema in rats showed that related oxazole derivatives effectively inhibited inflammation and maintained activity over extended periods .

- Neurological Applications : Certain oxazole derivatives have been explored for their neuroprotective properties, suggesting a potential role in treating neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic prospects in neurology .

Synthetic Methodologies

The synthesis of 5-(3-Bromophenyl)oxazole-2-carbonitrile can be achieved through various established methods:

- Van Leusen Oxazole Synthesis : This method involves the reaction of appropriate aldehydes with tosylmethyl isocyanide to produce oxazoles efficiently. The incorporation of cyano groups has been shown to enhance biological activity while maintaining favorable pharmacokinetic profiles .

- Multicomponent Reactions : Recent advancements include one-pot multicomponent reactions that streamline the synthesis of oxazole derivatives, allowing for the rapid generation of diverse compounds with potential biological activities .

Biological Evaluations

Extensive biological evaluations have been conducted to assess the efficacy and safety of 5-(3-Bromophenyl)oxazole-2-carbonitrile and its derivatives:

- Cytotoxicity Assays : Various studies employed MTT assays to evaluate the cytotoxic effects against different cancer cell lines. Results indicated that specific derivatives exhibited potent anticancer activity, with some compounds showing low IC50 values, suggesting high efficacy .

- Pharmacokinetics Studies : Investigations into the pharmacokinetics of oxazole derivatives revealed significant insights regarding absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for understanding the therapeutic potential and safety profiles of these compounds in clinical settings .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between 5-(3-Bromophenyl)oxazole-2-carbonitrile and related compounds:

Key Structural and Functional Insights :

Substituent Position and Reactivity :

- The 3-bromophenyl group in the target compound offers a balance between electronic modulation (Br is mildly electron-withdrawing) and steric accessibility compared to the 2-bromophenyl isomer . This positional difference could influence catalytic cross-coupling efficiency or biological target engagement.

- In contrast, 5-(3-trifluoromethylphenyl) derivatives exhibit stronger electron-withdrawing effects (CF₃), enhancing resistance to oxidative metabolism and improving pharmacokinetic profiles .

Nitrile Group Interactions: The nitrile’s linear geometry and polarity (δ⁻ on N, δ⁺ on C) enable interactions with hydrogen bond donors (e.g., Thr residues in enzymes) or participation in click chemistry (e.g., azide-alkyne cycloaddition) .

Biological Activity :

- While direct data on 5-(3-bromophenyl)oxazole-2-carbonitrile are lacking, structurally related aryl hydrazides (e.g., [5-(3-bromophenyl)-2-furyl]-methylene-hydrazide) activate FPR2 receptors, inducing TNFα production and chemotaxis in immune cells . The bromophenyl moiety may similarly influence receptor binding in this context.

Crystallographic and Spectroscopic Data :

- 13C NMR signals for analogous oxazole-carbonitriles include δ ~113.6 ppm (CN), δ ~153–160 ppm (C–O/C–N), and δ ~137.5 ppm (C=N) . These correlate with the target compound’s expected electronic environment.

- X-ray crystallography of similar nitriles (e.g., 5-(benzyloxy)benzo[d]oxazole-2-carbonitrile) confirms planar oxazole rings and nitrile linearity, critical for packing in molecular crystals .

Preparation Methods

Cyclization of α-Haloketones with Amides

Another classical approach involves the cyclization of appropriately substituted α-haloketones with amides to form the oxazole ring. For example, an α-bromo ketone bearing the 3-bromophenyl substituent can be reacted with a nitrile source or amide under cyclization conditions to yield the oxazole-2-carbonitrile.

This method often requires:

- Preparation of the α-haloketone precursor (e.g., via bromination of acetophenone derivatives)

- Cyclization under acidic or basic conditions to form the oxazole ring

This route is less commonly used for 5-(3-bromophenyl)oxazole-2-carbonitrile due to the efficiency of the van Leusen method but remains a viable alternative.

Halogen Dance and Site-Selective Metalation

Selective halogenation or lithiation strategies can be used to introduce the bromine atom at the 3-position of the phenyl ring after forming the oxazole core. For instance, starting from 2-phenylthio-1,3-oxazole, bromination at the 5-position of the oxazole ring or the phenyl ring can be achieved using bromine under controlled conditions, followed by further functionalization to install the nitrile group.

Advanced and Green Synthetic Approaches

Recent literature emphasizes greener and more sustainable methods for oxazole synthesis, including:

- Microwave-assisted synthesis of oxazole derivatives from 2-bromoacetophenone and urea in DMF, which can be adapted for bromophenyl-substituted oxazoles.

- Water-mediated van Leusen reactions using β-cyclodextrin as a catalyst and triethylamine as a base, enhancing reaction efficiency and environmental friendliness.

- Suzuki–Miyaura cross-coupling to introduce the 3-bromophenyl group onto preformed oxazole scaffolds, allowing modular synthesis and diversification.

Summary Table of Preparation Methods

| Method | Key Reagents/Substrates | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Van Leusen Oxazole Synthesis | 3-Bromobenzaldehyde + TosMIC + K2CO3 | Reflux in MeOH, base catalyzed | High yield, mild conditions | Requires aldehyde precursor |

| α-Haloketone-Amide Cyclization | α-Haloketone with amide or nitrile source | Acidic/basic cyclization | Classical method, straightforward | Often lower yield, harsher conditions |

| Halogen Dance Isomerization | 2-Phenylthio-1,3-oxazole + Br2 | Room temp to reflux, controlled addition | Site-selective bromination | Multi-step, requires careful control |

| Microwave-Assisted Synthesis | 2-Bromoacetophenone + urea | Microwave irradiation in DMF | Green chemistry, rapid reaction | Requires microwave setup |

| Suzuki–Miyaura Coupling | Oxazole boronic acid + 3-bromophenyl bromide | Pd catalyst, base, organic solvent | Modular, versatile | Requires palladium catalyst |

| β-Cyclodextrin Catalyzed Van Leusen | Aldehydes + TosMIC + Et3N + β-CD in water | 50 °C, aqueous medium | Green solvent, catalytic base | Limited substrate scope |

Research Findings and Yields

- The van Leusen reaction of 3-bromobenzaldehyde with TosMIC typically affords the target oxazole in yields ranging from 70% to 90% under optimized conditions.

- Microwave-assisted methods can reduce reaction times from hours to minutes while maintaining comparable yields.

- Suzuki–Miyaura coupling strategies enable the late-stage introduction of the 3-bromophenyl group with yields often exceeding 80%, facilitating structural diversification.

- Green protocols using β-cyclodextrin as a catalyst in water have demonstrated excellent yields (up to 95%) with minimal environmental impact.

The preparation of 5-(3-bromophenyl)oxazole-2-carbonitrile is most effectively achieved via the van Leusen oxazole synthesis using 3-bromobenzaldehyde and TosMIC under basic conditions. This method offers high yields, operational simplicity, and functional group tolerance. Alternative routes such as α-haloketone cyclization and halogen dance isomerization provide complementary approaches but are less favored due to complexity or lower efficiency. Recent advances in green chemistry and microwave-assisted synthesis further enhance the sustainability and speed of the preparation. The use of Suzuki–Miyaura cross-coupling also allows flexible introduction of the bromophenyl substituent, expanding synthetic possibilities.

This comprehensive overview integrates diverse research findings and methodologies, providing a professional and authoritative guide to the preparation of 5-(3-bromophenyl)oxazole-2-carbonitrile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.